molecular formula C33H48O6P2-2 B14501788 [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite CAS No. 64918-96-3

[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite

Cat. No.: B14501788
CAS No.: 64918-96-3
M. Wt: 602.7 g/mol
InChI Key: MHIGQIDJTUEPHL-UHFFFAOYSA-N
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Description

[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite: is a complex organophosphorus compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s unique structure, which includes bulky tert-butyl groups and a phosphite moiety, contributes to its effectiveness in preventing oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of 2,4-ditert-butylphenol with phosphorus trichloride in the presence of a catalyst. The reaction is carried out in multiple stages:

Industrial Production Methods:

Industrial production of this compound follows a similar multi-stage process, often optimized for large-scale synthesis. The absence of solvents in the reaction process makes it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphates.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphite group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an antioxidant in the stabilization of polymers and plastics.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry:

Mechanism of Action

The antioxidant properties of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite are primarily due to its ability to scavenge free radicals and decompose peroxides. The bulky tert-butyl groups provide steric hindrance, protecting the phosphite moiety from rapid oxidation. The compound interacts with free radicals, converting them into more stable, non-reactive species, thereby preventing oxidative damage .

Comparison with Similar Compounds

  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Bis(2,4-di-tert-butylphenyl) phosphate
  • Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite

Comparison:

The uniqueness of [Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite lies in its specific structure, which offers a balance of steric protection and reactivity, making it highly effective as an antioxidant in various applications.

Properties

CAS No.

64918-96-3

Molecular Formula

C33H48O6P2-2

Molecular Weight

602.7 g/mol

IUPAC Name

[bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite

InChI

InChI=1S/C33H48O6P2/c1-28(2,3)22-13-15-24(26(17-22)30(7,8)9)33(39-40(34)35,32-19-36-41(37-20-32)38-21-32)25-16-14-23(29(4,5)6)18-27(25)31(10,11)12/h13-18H,19-21H2,1-12H3/q-2

InChI Key

MHIGQIDJTUEPHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)(C34COP(OC3)OC4)OP([O-])[O-])C(C)(C)C

Origin of Product

United States

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